molecular formula C15H15ClN2 B1340882 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 210539-04-1

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1340882
CAS No.: 210539-04-1
M. Wt: 258.74 g/mol
InChI Key: BPAUBEUYIXYWAV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to DNA, potentially interfering with replication and transcription processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for anticancer therapy. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can alter gene expression, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting their activity. For example, its interaction with kinases can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways. Additionally, its ability to intercalate into DNA strands can hinder the replication and transcription processes, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites. These metabolites can then be excreted from the body through the urine. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution within the body. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. The nuclear localization of this compound is essential for its ability to modulate gene expression and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent . The reaction conditions often include the use of solvents like dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Properties

IUPAC Name

6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAUBEUYIXYWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585544
Record name 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210539-04-1
Record name 2-Chloro-5,6,7,8-tetrahydro-6-(phenylmethyl)-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210539-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To POCl3 (20 mL) is added 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one (1.21 g, 5.04 mmol) and the mixture is heated at 100° C. for 6 hr. Solvent is removed and the thick oil is poured onto crashed ice (60 g). Upon stirring, solid Na2CO3 is added to the suspension until pH>7. EtOAc (60 ml) is added and the layers are separated. The aqueous layer is extracted with EtOAc (30 ml) and the combined extracts are dried and evaporated. The residue is purified by flash silica gel column eluting with hexane/EtOAc (4:1) to give the title compound as a light yellow solid. MS (M+1): 259.1.
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

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